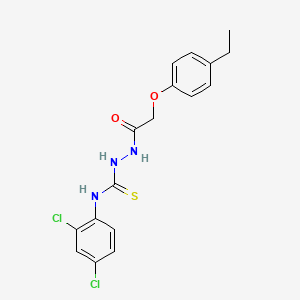

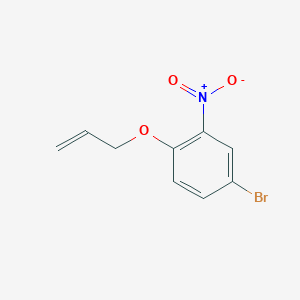

![molecular formula C8H13NO3 B2487833 N-{1,4-二氧杂螺[4.5]癸烷-8-基亚甲基}羟胺 CAS No. 180918-12-1](/img/structure/B2487833.png)

N-{1,4-二氧杂螺[4.5]癸烷-8-基亚甲基}羟胺

描述

“N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine” is a chemical compound with the CAS Number: 180918-12-1 . Its IUPAC name is 1,4-dioxaspiro[4.5]decan-8-one oxime . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h7H,1-6H2 . This indicates that the compound has a bicyclic structure with an oxime functional group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.2 . It is a powder at room temperature .科学研究应用

Reductive Amination Studies

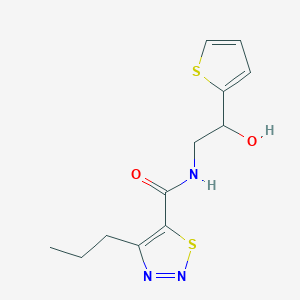

1,4-Dioxaspiro[4.5]decan-8-one is utilized in studies involving microwave-assisted reductive amination . This reaction combines a carbonyl compound (such as a ketone or aldehyde) with an amine to form an imine or secondary amine. The compound’s unique structure likely influences the reactivity and selectivity of this process .

Synthesis of 5-Alkoxytryptamine Derivatives

Through a novel aromatization process , this compound can be transformed into a series of fascinating molecules: 5-alkoxytryptamine derivatives . These derivatives include well-known neurotransmitters like serotonin , the sleep-regulating hormone melatonin , and even the intriguing bufotenin . The ability to access these biologically relevant compounds makes 1,4-Dioxaspiro[4.5]decan-8-one valuable in medicinal chemistry and neuropharmacology .

Medicinal Chemistry

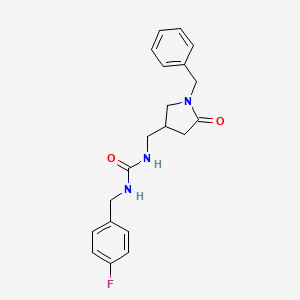

Researchers explore the potential of 1,4-Dioxaspiro[4.5]decan-8-one in drug discovery . Its unique spirocyclic structure could serve as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the bicyclic frame, scientists aim to create compounds with specific biological activities, such as receptor agonists or antagonists .

Organic Synthesis

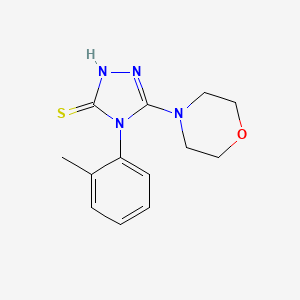

The compound’s reactivity and stability make it a useful building block in organic synthesis . Chemists can incorporate it into more complex molecules, taking advantage of its spirocyclic motif. Whether as a precursor or a key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one contributes to the creation of diverse organic compounds .

Material Science

In the realm of material science , researchers investigate the properties of 1,4-Dioxaspiro[4.5]decan-8-one. Its crystalline nature and potential for self-assembly may lead to applications in supramolecular materials, sensors, or optoelectronic devices. Understanding its behavior at interfaces and in solid-state structures is crucial for advancing material design .

Coordination Chemistry

The compound’s oxygen atoms provide potential coordination sites for metal ions. Researchers explore its behavior in coordination complexes , studying how it interacts with transition metals. These complexes could have applications in catalysis, molecular recognition, or even luminescent materials .

安全和危害

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

属性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUVQIFYKYWSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=NO)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)